molecular formula C18H25N5OS B2626382 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide CAS No. 577765-86-7

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide

Cat. No.: B2626382
CAS No.: 577765-86-7
M. Wt: 359.49
InChI Key: DPTDUBVAYNKESS-UHFFFAOYSA-N
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Description

2-[(4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a synthetic acetamide derivative featuring a 1,2,4-triazole core substituted with a cyclohexyl group at position 5 and a sulfanyl-acetamide moiety at position 2. The N-(2,5-dimethylphenyl) group on the acetamide distinguishes it from related compounds. The cyclohexyl substituent introduces significant lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

2-[(4-amino-5-cyclohexyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5OS/c1-12-8-9-13(2)15(10-12)20-16(24)11-25-18-22-21-17(23(18)19)14-6-4-3-5-7-14/h8-10,14H,3-7,11,19H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPTDUBVAYNKESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide typically involves multiple stepsThe final step involves the acylation of the triazole derivative with 2,5-dimethylphenyl acetamide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the triazole ring .

Scientific Research Applications

Research indicates that derivatives of 1,2,4-triazoles exhibit a wide range of biological activities:

Antimicrobial Activity

Triazole derivatives have demonstrated significant antibacterial and antifungal properties. For instance:

  • Antibacterial Effects : Compounds similar to 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide have shown effectiveness against resistant strains of bacteria such as Staphylococcus aureus.
  • Antifungal Activity : Research has indicated that triazole derivatives can inhibit the growth of fungi like Candida albicans.

Anticancer Potential

Studies suggest that triazole derivatives can inhibit cancer cell proliferation through various mechanisms:

  • Apoptosis Induction : Certain compounds can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : These compounds may interfere with the cell cycle, preventing cancer cells from dividing and growing.

Anti-inflammatory Effects

The presence of the sulfanyl group in triazole compounds has been linked to anti-inflammatory activities:

  • Cyclooxygenase Inhibition : The compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process.

Case Studies and Research Findings

Several studies have explored the applications of triazole derivatives:

  • Antimicrobial Studies : A study published in MDPI highlighted that triazole compounds exhibited significant antimicrobial activity against various pathogens, demonstrating their potential as therapeutic agents in treating infections .
  • Cancer Research : Research conducted on triazole derivatives indicated their potential in cancer therapy by inhibiting tumor growth and inducing apoptosis in various cancer cell lines .
  • Inflammation Models : Experimental models have shown that triazole compounds can reduce inflammation markers in vivo, suggesting their utility in developing anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The cyclohexyl group and dimethylphenyl acetamide moiety may enhance the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the triazole ring and the acetamide’s aryl group. Key comparisons include:

Compound Name Triazole Substituent Acetamide Aryl Group Key Features
2-[(4-Amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide (Target) Cyclohexyl 2,5-Dimethylphenyl High lipophilicity; potential enhanced bioavailability due to bulky group
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide Furan-2-yl Variable aryl groups Moderate anti-exudative activity (10 mg/kg vs. diclofenac sodium at 8 mg/kg)
2-[[4-Amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide 4-Methylphenyl 2,5-Dimethylphenyl Aromatic substituent may reduce lipophilicity vs. cyclohexyl
2-[[4-Amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide 3,4-Dimethoxyphenyl 2,5-Dimethylphenyl Electron-rich aryl group; possible enhanced hydrogen bonding
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide Naphthalen-1-yloxymethyl 4-Chlorophenyl Bulky aromatic substituent; may affect solubility

Physicochemical Properties

  • Solubility : Bulky aliphatic groups (e.g., cyclohexyl) may reduce aqueous solubility relative to methoxy-substituted analogs (e.g., 3,4-dimethoxyphenyl in ).
  • Electronic Effects : The electron-donating 2,5-dimethylphenyl group on the acetamide may enhance stability against metabolic oxidation compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ).

Research Findings and Prospects

  • Anti-Inflammatory Potential: The target compound’s structural similarity to furan-2-yl derivatives with proven anti-exudative activity suggests it may exhibit comparable or superior efficacy .
  • Optimization Opportunities : Introducing electron-donating groups (e.g., methoxy) on the cyclohexyl ring or exploring hybrid substituents (e.g., pyridyl ) could balance lipophilicity and solubility.
  • Clinical Relevance : Further in vivo studies are required to validate the compound’s pharmacokinetic profile and toxicity, building on precedents from related molecules .

Biological Activity

The compound 2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide is a triazole derivative that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity based on various studies, detailing mechanisms of action, efficacy against different pathogens and cancer cell lines, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C15H20N4S
  • Molecular Weight : 296.41 g/mol

The biological activity of this compound is largely attributed to its ability to interact with specific biological targets. The triazole ring is known for its role in inhibiting enzymes and disrupting cellular processes in pathogens and cancer cells.

  • Antimicrobial Activity :
    The triazole moiety has been associated with antifungal properties by inhibiting the synthesis of ergosterol, a vital component of fungal cell membranes. Studies have shown that derivatives of triazoles exhibit significant activity against various bacterial and fungal strains.
  • Anticancer Activity :
    Research indicates that compounds with similar structures can inhibit key signaling pathways involved in cancer cell proliferation and survival. This includes interference with the epidermal growth factor receptor (EGFR) pathway and induction of apoptosis in cancer cells.

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of related triazole derivatives against several pathogens including Candida albicans, Escherichia coli, and Staphylococcus aureus. The results indicated that certain derivatives exhibited potent antifungal activity, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 µg/mL against specific strains .

PathogenMIC (µg/mL)Compound Tested
Candida albicans0.54-Amino-5-cyclohexyl triazole
Staphylococcus aureus1.04-Amino-5-cyclohexyl triazole
Escherichia coli2.04-Amino-5-cyclohexyl triazole

Anticancer Activity

The anticancer potential was assessed against various cancer cell lines using MTT assays to determine cell viability after treatment with the compound. Results showed significant cytotoxic effects:

Cell LineIC50 (µM)Reference
HEPG2 (liver cancer)1.18 ± 0.14Zhang et al.
MCF7 (breast cancer)0.67Arafa et al.
SW1116 (colon cancer)0.80Arafa et al.

Case Studies

  • Case Study on Antifungal Activity :
    In a clinical setting, a derivative similar to the compound was tested against resistant strains of Candida. The study demonstrated that the compound effectively reduced fungal load in vitro and showed promise for further development as an antifungal agent .
  • Case Study on Cancer Treatment :
    A recent study highlighted the use of triazole derivatives in combination therapy for treating resistant breast cancer cells. The compound displayed synergistic effects when combined with standard chemotherapeutics, significantly enhancing apoptosis rates in MCF7 cells .

Q & A

Q. What advanced analytical methods validate purity in complex matrices?

  • Methodology :
  • HPLC-PDA : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid).
  • LC-MS/MS : Confirm molecular ions and fragmentation patterns.
  • X-ray crystallography for absolute configuration verification if crystals are obtainable .

Methodological Tables

Q. Table 1: Key Anti-Exudative Activity Data (Formalin-Induced Edema Model)

Compound DerivativeDose (mg/kg)Edema Inhibition (%)Reference
Parent compound1062 ± 4
Diclofenac Na858 ± 3

Q. Table 2: Recommended Analytical Parameters for Purity Assessment

ParameterMethodConditions
PurityHPLC-PDAC18 column, 0.1% FA in H2O/MeCN
Molecular WeightHRMSESI+ mode, m/z 400–800
Crystal StructureXRDSingle-crystal diffraction

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